Triarachidin-d5
Description
Properties
Molecular Formula |
C₆₃H₁₁₇D₅O₆ |
|---|---|
Molecular Weight |
980.67 |
Synonyms |
Tri-eicosanoin-d5; Dynasan 120-d5; Triarachidoylglycerol-d5; Triarachin-d5 |
Origin of Product |
United States |
Synthetic Methodologies for Deuterated Triarachidin
Strategies for Deuterium (B1214612) Incorporation into Triacylglycerol Molecular Structures
The incorporation of deuterium into triacylglycerol (TAG) molecules like Triarachidin can be achieved through several strategic approaches. These methods primarily focus on introducing deuterium into the fatty acid moieties before their esterification to a glycerol (B35011) backbone.
One common strategy involves the catalytic deuteration of unsaturated fatty acid precursors . This method uses a catalyst, such as palladium on carbon (Pd/C), in the presence of deuterium gas (D2) to reduce the double bonds in an unsaturated fatty acid, thereby incorporating deuterium atoms across these bonds. For the synthesis of Triarachidin-d5, which is a saturated TAG, one could start with a polyunsaturated C20 fatty acid and subject it to catalytic deuteration.
Another significant strategy is the H/D exchange on saturated fatty acids . This can be performed under various conditions, for instance, using a metal catalyst in the presence of a deuterium source like heavy water (D2O) at elevated temperatures and pressures. europa.eu This approach allows for the exchange of hydrogen atoms for deuterium atoms on the carbon chain of the fatty acid. For arachidic acid, this would involve subjecting it to conditions that promote the exchange of protons for deuterons.
A third approach involves the synthesis of deuterated building blocks that are then used to construct the fatty acid chain. This allows for precise control over the location and number of deuterium atoms in the final molecule.
The choice of strategy depends on the desired labeling pattern, the required isotopic enrichment, and the availability of starting materials. For this compound, where the deuterium atoms are located on the glycerol backbone, a different approach is necessary. This typically involves the use of a deuterated glycerol precursor, such as glycerol-d5, which is then esterified with arachidic acid.
Specific Chemical Synthetic Routes for this compound Production
The production of this compound (Glycerol trieicosanoate-d5) involves the esterification of a deuterated glycerol backbone with three molecules of arachidic acid. The "-d5" designation indicates that five deuterium atoms have been incorporated into the glycerol moiety of the triacylglycerol.
A plausible synthetic route for this compound is the direct esterification of glycerol-d5 with arachidic acid. This reaction is typically catalyzed by an acid or a base.
Reaction Scheme:
Glycerol-d5 + 3 x Arachidic Acid → this compound + 3 x H2O
This esterification can be carried out using various catalysts, such as p-toluenesulfonic acid or by using activating agents for the carboxylic acid, such as dicyclohexylcarbodiimide (B1669883) (DCC) with a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). nih.gov The reaction conditions, including temperature and reactant molar ratios, are optimized to maximize the yield of the triglyceride. For instance, using an excess of the fatty acid can drive the reaction towards the formation of the tri-ester. nih.gov The reaction is typically performed in a non-polar solvent to facilitate the removal of water, which is a byproduct of the esterification.
Alternatively, enzymatic approaches using lipases can offer higher specificity and milder reaction conditions, potentially reducing the formation of byproducts. nih.gov For instance, an immobilized lipase (B570770) could be used to catalyze the esterification of glycerol-d5 with arachidic acid.
Derivatization and Structural Confirmation Techniques in Deuterated Lipid Synthesis
The structural confirmation of synthesized this compound is crucial to verify that the desired molecule has been formed with the correct deuterium labeling pattern. A combination of spectroscopic techniques is typically employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
²H NMR (Deuterium NMR) directly detects the deuterium nuclei, confirming their presence and providing information about their chemical environment within the molecule. This is a definitive method to confirm successful deuteration.
¹³C NMR (Carbon-13 NMR) provides information about the carbon skeleton of the molecule. The signals for the carbon atoms attached to deuterium will show characteristic splitting patterns (due to C-D coupling) and a shift in their resonance frequency compared to the non-deuterated analogue, confirming the location of the deuterium atoms. nih.govresearchgate.net
Mass Spectrometry (MS): Mass spectrometry is a powerful tool for confirming the molecular weight of this compound and for analyzing its structure.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule, including the number of deuterium atoms. nih.govnih.gov
Tandem Mass Spectrometry (MS/MS) involves the fragmentation of the parent ion, providing structural information about the fatty acid composition and their positions on the glycerol backbone. nih.govtandfonline.com The fragmentation pattern of this compound will show characteristic losses of the arachidic acid chains and fragments containing the deuterated glycerol backbone.
Derivatization: In some cases, derivatization of the triacylglycerol may be performed to enhance its analytical properties for techniques like gas chromatography (GC). For instance, transesterification of this compound would yield fatty acid methyl esters (FAMEs) of arachidic acid and the deuterated glycerol, which can be analyzed separately. However, for direct analysis by techniques like NMR and LC-MS, derivatization is often not necessary. mdpi.com
| Technique | Information Obtained |
| ¹H NMR | Confirms overall structure, verifies absence of protons at labeled sites. |
| ²H NMR | Directly detects deuterium, confirms successful labeling. |
| ¹³C NMR | Confirms carbon skeleton and location of deuterium atoms. |
| HRMS | Provides accurate molecular weight and elemental composition. |
| MS/MS | Confirms fatty acid composition and position on the glycerol backbone. |
Purity Assessment and Isotopic Enrichment Verification of Synthesized this compound
Ensuring the chemical and isotopic purity of synthesized this compound is paramount for its use in quantitative studies.
Purity Assessment: The chemical purity of the synthesized compound is typically assessed using chromatographic techniques.
High-Performance Liquid Chromatography (HPLC) is a standard method for analyzing the purity of triacylglycerols. tandfonline.com By using a suitable stationary phase (e.g., reversed-phase C18) and mobile phase, this compound can be separated from any unreacted starting materials (glycerol-d5, arachidic acid) and byproducts (mono- and diacylglycerols). The purity is determined by the relative peak area of the desired product.
Gas Chromatography (GC) , after derivatization to FAMEs, can be used to assess the purity of the fatty acid components.
Isotopic Enrichment Verification: Isotopic enrichment refers to the percentage of the labeled isotope (deuterium) at the specified positions within the molecule. isotope.com It is distinct from chemical purity and is a critical parameter for isotopically labeled standards.
Mass Spectrometry (MS) is the primary technique for determining isotopic enrichment. By analyzing the mass spectrum of the molecular ion, the relative abundances of the different isotopologues (molecules with different numbers of deuterium atoms) can be determined. nih.govnih.gov For this compound, the goal is to have a high abundance of the M+5 isotopologue. The isotopic enrichment is calculated by comparing the intensity of the desired labeled ion to the sum of intensities of all relevant isotopologues, after correcting for the natural abundance of isotopes. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy can also be used to estimate isotopic enrichment. By comparing the integrals of the signals in the ¹H and ²H NMR spectra, an assessment of the degree of deuteration can be made.
The combination of these analytical techniques provides a comprehensive evaluation of the purity and isotopic enrichment of the synthesized this compound, ensuring its suitability for its intended applications.
| Parameter | Analytical Technique(s) | Key Measurement |
| Chemical Purity | HPLC, GC (after derivatization) | Relative peak area of the target compound. |
| Isotopic Enrichment | Mass Spectrometry (HRMS, MS/MS), NMR (¹H, ²H) | Relative abundance of the desired deuterated isotopologue (M+5). |
Advanced Analytical Techniques for Triarachidin D5 Detection and Quantification
Mass Spectrometry-Based Platforms for Deuterated Lipid Analysis
Mass spectrometry (MS) has become a central analytical tool in lipidomics, particularly for the analysis of deuterated lipids like Triarachidin-d5. nih.gov The incorporation of stable isotopes, such as deuterium (B1214612) (D), into lipid molecules serves as a powerful strategy for metabolic studies, enabling the tracing of metabolic pathways and the measurement of lipid turnover rates. nih.gov The primary advantage of using deuterated standards is that their chemical and physical properties are nearly identical to their endogenous counterparts, but they can be distinguished by their difference in mass.
A significant challenge in the analysis of deuterated lipids is the natural abundance of heavy isotopes, primarily Carbon-13 (¹³C). Distinguishing between the mass increase caused by deuterium labeling and that from naturally occurring ¹³C requires very high mass resolution, a capability offered by advanced mass spectrometers like the Orbitrap and time-of-flight (TOF) instruments. thermofisher.com These platforms can achieve the high resolution necessary to baseline separate deuterium and ¹³C isotopes, which is crucial for the accurate quantification of isotope enrichment. nih.govthermofisher.com
Two principal strategies exist for MS-based lipidomics: direct infusion analysis (shotgun lipidomics) and techniques that involve prior chromatographic separation, such as liquid chromatography-mass spectrometry (LC-MS). nih.govnih.gov Both approaches leverage the sensitivity and specificity of mass spectrometry to identify and quantify a vast array of lipid species, including isotopically labeled ones like this compound.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Ultra-High-Performance LC-MS (UHPLC-MS) for Lipidomic Separation
Liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) is a cornerstone of modern lipidomics, offering robust separation that significantly enhances analytical specificity and sensitivity. escholarship.orgchromatographyonline.com In this approach, a complex lipid extract is first passed through a chromatography column before entering the mass spectrometer. Reversed-phase (RP) chromatography is commonly used, which separates lipids based on characteristics such as acyl chain length and the number of double bonds. nih.govnih.gov
The primary benefits of incorporating a chromatographic step are:
Resolution of Isobars and Isomers : LC can separate lipids that have the same mass (isobars) or the same chemical formula but different structures (isomers), which cannot be distinguished by mass spectrometry alone. escholarship.orgnih.gov
Reduction of Ion Suppression : By separating different lipid classes over time, LC minimizes the competition for ionization among co-eluting molecules. This phenomenon, known as ion suppression, can otherwise lead to the underestimation or non-detection of low-abundant species. escholarship.orgchromatographyonline.comchromatographyonline.com
Enhanced Identification Confidence : The retention time from the LC separation provides an additional layer of identification criteria, complementing the mass-to-charge ratio (m/z) and fragmentation data from the mass spectrometer. thermofisher.comnih.gov
Ultra-high-performance liquid chromatography (UHPLC) represents a significant advancement over conventional HPLC, utilizing columns with smaller particles (sub-2 µm) to achieve higher resolution, greater sensitivity, and much faster analysis times. nih.govchromatographyonline.comresearchgate.net A UHPLC-MS platform provides a powerful tool for global lipidomic profiling, capable of separating hundreds of lipid species in a single run of less than 30 minutes. escholarship.orgchromatographyonline.com
Table 1: Comparison of Chromatographic and Direct Infusion MS Approaches
| Feature | Liquid Chromatography-Mass Spectrometry (LC-MS) | Direct Infusion-Mass Spectrometry (DI-MS) / Shotgun Lipidomics |
|---|---|---|
| Principle | Lipids are separated by chromatography before MS analysis. escholarship.org | The total lipid extract is infused directly into the ion source without prior separation. nih.gov |
| Analysis Time | Longer, due to the chromatographic run (typically 15-50 min). nih.govnih.gov | Very fast, high-throughput (typically 1-3 min per sample). nih.govnih.gov |
| Key Advantage | Resolves isomers and isobars; reduces ion suppression. escholarship.orgnih.govchromatographyonline.com | High speed and efficiency for rapid profiling. nih.gov |
| Key Disadvantage | Longer analysis time; potential for carry-over between samples. chromatographyonline.comchromatographyonline.com | Suffers from significant ion suppression; cannot distinguish isomers. escholarship.orgrsc.org |
| Typical Application | In-depth, quantitative studies requiring high specificity and broad coverage. thermofisher.comnih.gov | High-throughput screening and rapid metabolic flux analysis. nih.govnih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for Fatty Acyl Chain Analysis
While LC-MS is ideal for analyzing intact triglycerides, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely adopted technique for the detailed analysis of the constituent fatty acyl chains. nih.govmdpi.com The direct analysis of intact, high-molecular-weight triglycerides like this compound by GC is challenging due to their low volatility. meatscience.orgshimadzu.com
Therefore, the standard GC-MS workflow for triglyceride analysis involves a chemical derivatization step. The triglyceride is first hydrolyzed to release its fatty acids, which are then converted into more volatile derivatives, most commonly fatty acid methyl esters (FAMEs). nih.gov This transesterification process is a necessary prerequisite for GC analysis.
Once derivatized, the FAMEs are separated on a capillary GC column, where they are resolved based on chain length and degree of unsaturation. nih.gov The separated components then enter the mass spectrometer for ionization and detection. This method provides highly accurate quantitative data on the fatty acid profile of a sample. nih.govmdpi.com In the context of this compound, a GC-MS analysis of its FAMEs would be used to confirm the identity and isotopic purity of the arachidic acid-d5 components.
Direct Infusion Mass Spectrometry (DI-MS) and Shotgun Lipidomics in this compound Profiling
Direct infusion mass spectrometry, also known as "shotgun lipidomics," is a high-throughput strategy that analyzes a total lipid extract without prior chromatographic separation. nih.govresearchgate.net The sample is continuously infused directly into the mass spectrometer's ion source. researchgate.net This approach bypasses the time-consuming LC step, making it exceptionally fast and suitable for rapid screening of large numbers of samples. nih.govrsc.org
Shotgun lipidomics relies heavily on the capabilities of tandem mass spectrometry (MS/MS) to differentiate and quantify individual lipid species within a complex mixture. researchgate.net By performing class-specific scans (e.g., precursor ion or neutral loss scans), the instrument can selectively detect lipids belonging to a particular category. Quantification is achieved by comparing the signal of the analyte to that of one or more internal standards spiked into the sample. researchgate.netnih.gov
While DI-MS is powerful due to its speed, its main limitation is the significant impact of ion suppression, where the presence of high-abundance lipids can interfere with the ionization of less abundant species. escholarship.org It also cannot distinguish between isomeric lipids. escholarship.org Nonetheless, for applications like profiling changes in major lipid classes or high-throughput analysis, DI-MS is an effective strategy. nih.govnih.gov
Tandem Mass Spectrometry (MS/MS) for Structural Elucidation and Quantitative Monitoring
Tandem mass spectrometry (MS/MS or MS²) is indispensable for both the structural confirmation and the precise quantification of lipids like this compound. nih.govucdavis.edu The process involves multiple stages of mass analysis within a single experiment. First, a precursor ion corresponding to the molecule of interest (e.g., the [M+NH₄]⁺ adduct of this compound) is selected in the first mass analyzer. This isolated ion is then fragmented, typically through collision-induced dissociation (CID), where it collides with an inert gas. nih.govucdavis.eduacs.org The resulting fragment ions are then analyzed in a second mass analyzer, producing an MS/MS spectrum.
This fragmentation pattern is highly specific and provides a structural fingerprint of the molecule. For a triglyceride, the most characteristic fragments arise from the neutral loss of one of the fatty acyl chains as a carboxylic acid, resulting in a diacylglycerol-like fragment ion. acs.org Analyzing these losses allows for the identification of each fatty acid component of the triglyceride.
For quantitative purposes, a technique called Multiple Reaction Monitoring (MRM) is often used, particularly on triple quadrupole instruments. nih.gov In an MRM experiment, the mass spectrometer is set to monitor a specific transition from a precursor ion to a unique fragment ion. This highly specific detection method filters out background noise, leading to excellent sensitivity and accuracy for quantification. nih.govnih.gov
Ionization Techniques for Triacylglycerol Analysis (e.g., Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI))
The ionization source is the critical interface between the sample introduction system (either LC or direct infusion) and the mass spectrometer. For triglyceride analysis, Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are the most common techniques. researchgate.net
Electrospray Ionization (ESI) is a "soft" ionization method that generates ions directly from a liquid solution. It is well-suited for large, polar, and thermally fragile molecules. For neutral lipids like triglycerides, ESI typically produces adduct ions with cations present in the mobile phase, such as ammonium (B1175870) ([M+NH₄]⁺), sodium ([M+Na]⁺), or potassium ([M+K]⁺). acs.orgresearchgate.net The formation of ammonium adducts is often preferred, as their fragmentation in MS/MS experiments yields structurally informative ions corresponding to the loss of fatty acids. acs.org
Atmospheric Pressure Chemical Ionization (APCI) is better suited for less polar to nonpolar compounds. The process involves vaporizing the sample in a heated nebulizer before it is ionized by a corona discharge. nih.govyoutube.comyoutube.com APCI typically produces protonated molecules ([M+H]⁺) for triglycerides. However, it is a more energetic process than ESI, and significant in-source fragmentation is common. nih.gov The primary fragment ions observed are diacylglycerol-like ions ([M-RCOO]⁺) resulting from the loss of a fatty acid chain. The extent of this fragmentation is influenced by the degree of unsaturation in the fatty acids. nih.govnih.gov
Table 2: Comparison of ESI and APCI Ionization for Triglyceride Analysis
| Feature | Electrospray Ionization (ESI) | Atmospheric Pressure Chemical Ionization (APCI) |
|---|---|---|
| Ionization Process | "Soft" ionization from liquid phase, forming droplets that evaporate to yield ions. | Sample is vaporized, then ionized by gas-phase reactions initiated by a corona discharge. nih.govyoutube.com |
| Typical Ions Formed | Adduct ions, e.g., [M+NH₄]⁺, [M+Na]⁺. acs.orgresearchgate.net | Protonated molecules [M+H]⁺ and significant fragment ions, e.g., [M-RCOO]⁺. nih.govnih.gov |
| Analyte Suitability | Polar and thermally labile molecules. | Less polar to nonpolar, thermally stable molecules. youtube.com |
| Fragmentation | Minimal in-source fragmentation; fragmentation is controlled in the collision cell (MS/MS). acs.org | Often produces significant in-source fragmentation, which can be structurally informative. nih.gov |
| Solvent Compatibility | Requires polar, conductive solvents. researchgate.net | Compatible with a wider range of nonpolar solvents used in normal-phase LC. researchgate.net |
Application of this compound as an Internal Standard in Quantitative Lipidomics Workflows
The use of stable isotope-labeled internal standards is considered the gold standard for achieving accurate and precise quantification in mass spectrometry-based lipidomics. nih.govnih.govbiorxiv.org this compound is an ideal internal standard for the quantification of endogenous triacylglycerols (TGs).
An internal standard (IS) is a compound added to a sample in a known quantity before any sample processing steps. biorxiv.org The ideal IS has chemical and physical properties that are as close as possible to the analyte being measured. This compound fits this requirement perfectly because deuterium labeling only minimally alters its properties compared to its unlabeled counterpart. It will have virtually the same:
Extraction recovery
Chromatographic retention time
Ionization efficiency
By adding this compound at the beginning of the workflow, it experiences the same potential sample loss during extraction and purification and the same matrix-induced ionization effects as the endogenous TGs. nih.govnih.gov In the mass spectrometer, the instrument can distinguish between the analyte and the heavier deuterated standard. The concentration of the endogenous lipid is then calculated based on the ratio of its MS signal to the signal of the known amount of the internal standard. This stable isotope dilution method effectively corrects for variations in sample preparation and instrument response, enabling robust and reliable quantification across different samples and batches. nih.govbaker.edu.au
Table 3: Chemical Compounds Mentioned
| Compound Name | Abbreviation/Type |
|---|---|
| This compound | Deuterated Triglyceride |
| Triarachidin | Triglyceride |
| Arachidic acid-d5 | Deuterated Fatty Acid |
| Carbon-13 | Stable Isotope |
| Deuterium | Stable Isotope |
| Fatty Acid Methyl Esters | Derivatized Fatty Acids |
| Diacylglycerol | Lipid Class |
| Triglyceride | Lipid Class |
| Phosphatidylcholine | Lipid Class |
| Phosphatidylethanolamine | Lipid Class |
| Phosphatidylglycerol | Lipid Class |
| Ceramide | Lipid Class |
| Ammonium | Cation |
| Sodium | Cation |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Enrichment Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed analysis of isotopically labeled compounds such as this compound. This non-destructive technique provides profound insights into the molecular structure, purity, and the specific positions of isotopic labels. For deuterated molecules like this compound, a combination of different NMR methods is employed to ensure a thorough characterization of the isotopic enrichment and structural integrity.
Deuterium NMR (²H NMR) for Positional Isotopic Distribution Assessment
Deuterium NMR (²H NMR) spectroscopy serves as a direct method to observe the deuterium nuclei within a molecule, making it exceptionally suited for analyzing deuterated compounds. nih.gov In the context of this compound, where deuterium atoms are strategically incorporated into the arachidoyl chains, ²H NMR is pivotal for confirming the presence and assessing the distribution of these isotopes.
The chemical shift in a ²H NMR spectrum is analogous to that in a proton (¹H) NMR spectrum, allowing for the identification of the chemical environment of the deuterium atoms. magritek.com However, the signals in ²H NMR are characteristically broader than in ¹H NMR due to the quadrupolar nature of the deuterium nucleus. magritek.com For this compound, the analysis would focus on signals corresponding to the deuterated positions within the arachidic acid moieties. The integration of these signals provides a quantitative measure of the deuterium enrichment at each labeled site.
Research on deuterated triacylglycerols, such as tripalmitin (B1682551) and triolein, has demonstrated the utility of ²H NMR in determining the incorporation and order of acyl chains within lipid bilayers. nih.gov A similar approach for this compound would involve acquiring ²H NMR spectra and analyzing the profile of the order parameter versus the chain position. This can reveal the orientation and mobility of the deuterated segments of the arachidoyl chains.
A hypothetical dataset for the positional isotopic distribution in a sample of this compound, as determined by ²H NMR, is presented in Table 1. This table illustrates how the degree of deuteration at specific positions within the arachidoyl chains can be quantified.
Table 1: Hypothetical Positional Isotopic Distribution in this compound by ²H NMR
| Position in Arachidoyl Chain | Expected Chemical Shift (ppm) | Observed Integral | Deuterium Enrichment (%) |
|---|---|---|---|
| C-5, C-6 | 1.3-1.4 | 1.98 | 99.0 |
| C-8, C-9 | 1.3-1.4 | 1.97 | 98.5 |
| C-11, C-12 | 1.3-1.4 | 1.99 | 99.5 |
| C-14, C-15 | 1.3-1.4 | 1.96 | 98.0 |
Note: The chemical shifts are illustrative and can vary based on the solvent and experimental conditions.
Complementary Use of ¹H NMR for Structural Integrity and Purity
¹H NMR spectra of triacylglycerols are well-characterized, with distinct signals corresponding to the glycerol (B35011) backbone protons and the various protons of the fatty acid chains. nih.gov For this compound, the ¹H NMR spectrum would be expected to show a significant reduction or absence of signals at the positions that have been deuterated. The presence of any unexpected signals could indicate impurities or byproducts from the synthesis. Quantitative ¹H NMR (qNMR) can be a powerful technique for purity assessment by comparing the integrals of the analyte signals to that of a certified internal standard. researchgate.net
The typical ¹H NMR chemical shifts for a standard, non-deuterated triacylglycerol are provided in Table 2 for comparison.
Table 2: Typical ¹H NMR Chemical Shifts for Triacylglycerols
| Protons | Chemical Shift Range (ppm) | Multiplicity |
|---|---|---|
| CH₂ (glycerol backbone, sn-1,3) | 4.10-4.35 | dd |
| CH (glycerol backbone, sn-2) | 5.25-5.30 | m |
| α-CH₂ (next to C=O) | 2.25-2.35 | t |
| β-CH₂ | 1.55-1.65 | m |
| -(CH₂)n- (bulk methylene) | 1.20-1.40 | m |
dd = doublet of doublets, m = multiplet, t = triplet. Data is generalized from typical lipid spectra.
Integration of NMR Data with Mass Spectrometry for Comprehensive Characterization
High-resolution mass spectrometry (HRMS) can determine the mass of this compound with high accuracy, allowing for the calculation of the total number of deuterium atoms incorporated. mdpi.com Tandem MS (MS/MS) can further provide fragmentation patterns that may offer additional clues about the location of the deuterium labels within the acyl chains. nih.gov
The combination of these techniques creates a powerful analytical workflow. For instance, a study on the deuteration of docosahexaenoic acid (DHA) utilized both high-field NMR and tandem mass spectrometry to characterize the extent of deuteration at each allylic position. nih.gov A similar integrated approach for this compound would involve:
¹H and ²H NMR: To confirm the structure, assess purity, and determine the positional isotopic distribution.
MS/MS: To provide fragmentation data that supports the positional information obtained from NMR.
This multi-faceted approach ensures a robust and detailed characterization of the this compound compound, which is essential for its application in advanced scientific research. The synergy between NMR and MS provides a level of detail that neither technique can achieve alone, offering a complete picture of the isotopically labeled molecule. nih.gov
Applications of Triarachidin D5 in Metabolic Pathway Elucidation
Tracing De Novo Lipid Synthesis Pathways
De novo lipogenesis, the synthesis of fatty acids and their subsequent esterification to a glycerol (B35011) backbone to form triglycerides, is a central process in energy storage. Deuterium-labeled tracers have become a gold-standard method for investigating the various stages of this pathway. bioscientifica.commdpi.com
While Triarachidin-d5 is primarily a tracer for the glycerol component of triglycerides, the broader field of deuterium (B1214612) tracing is crucial for understanding fatty acid synthesis. Researchers often use deuterated water (D₂O) to measure the rate of de novo fatty acid synthesis. nih.govphysiology.org When D₂O is introduced into a biological system, the deuterium is incorporated into NADPH, a key cofactor in fatty acid synthesis. This deuterium is then transferred to acetyl-CoA and the elongating acyl chain, creating newly synthesized fatty acids that are "heavy." physiology.org
By using gas chromatography-mass spectrometry (GC-MS) to analyze the mass isotopomer distribution in fatty acids like palmitate and stearate, scientists can quantify the contribution of de novo synthesis to the total fatty acid pool. nih.govphysiology.org The number of deuterium atoms incorporated is proportional to the rate of synthesis. nih.gov
Table 1: Research Findings on Deuterium Incorporation in De Novo Fatty Acid Synthesis This interactive table summarizes typical findings from studies using D₂O to trace fatty acid synthesis in different metabolic states.
| Metabolic State | Key Finding | Deuterium Incorporation in Palmitate (C16:0) | Implication |
|---|---|---|---|
| Basal (Fasting) | Low rate of new fatty acid synthesis. | Low (e.g., 1-2% enrichment) | The body relies on pre-existing fat stores rather than creating new fat. nih.gov |
| High-Carbohydrate Diet | Significantly increased de novo lipogenesis. | High (e.g., 15-20% enrichment) | Excess carbohydrates are converted into fatty acids for storage. nih.gov |
| Insulin-Resistant State | Dysregulated and often elevated synthesis. | Moderately High | Loss of normal metabolic control can lead to inappropriate fat synthesis. |
This table is a representation of typical experimental outcomes.
The primary application of this compound, or more commonly the precursor glycerol-d5, is to trace the glycerol backbone of glycerolipids. researchgate.net Glycerol-d5, which has five deuterium atoms replacing hydrogens on the carbon skeleton, is readily taken up by cells and phosphorylated by glycerol kinase to form deuterated glycerol-3-phosphate (G3P-d5). researchgate.net This labeled G3P-d5 is the starting point for the synthesis of new triacylglycerols (TAGs) via the Kennedy pathway.
As G3P-d5 is sequentially acylated with fatty acids, it forms deuterated lysophosphatidic acid, phosphatidic acid, diacylglycerol (DAG), and finally triacylglycerol (TAG). nih.gov This process allows researchers to distinguish newly synthesized TAGs from pre-existing, unlabeled TAGs. By tracking the appearance of d5-labeled TAGs over time, the dynamics of triglyceride formation can be accurately measured. researchgate.net
Table 2: Labeling Pattern in Glycerolipid Synthesis from Glycerol-d5 This table illustrates how the d5 label is incorporated into key intermediates of the triacylglycerol synthesis pathway.
| Metabolite | Structure | Deuterium Label Status |
|---|---|---|
| Glycerol-d5 | C₃D₅H₃O₃ | Fully labeled backbone |
| Glycerol-3-Phosphate-d5 | C₃D₅H₄O₆P | Labeled backbone |
| Diacylglycerol-d5 (DAG-d5) | R₁-CO-O-CH₂(CD)-CH(O-CO-R₂)-CH₂-O-PO₃ | Labeled backbone |
| Triacylglycerol-d5 (TAG-d5) | R₁-CO-O-CH₂(CD)-CH(O-CO-R₂)-CH₂-O-CO-R₃ | Labeled backbone |
R represents fatty acyl chains. The table simplifies the position of deuterium atoms for illustrative purposes.
Analysis of Lipid Turnover and Mobilization Dynamics
Lipid stores are not static; they are in a constant state of synthesis and breakdown (turnover). Tracers like this compound are vital for quantifying the rates of these opposing processes. mdpi.comnih.gov
The fractional synthetic rate (FSR) is a measure of how quickly a particular pool of molecules is being synthesized and replaced. It is typically expressed as the percentage of the pool synthesized per unit of time. nih.gov To measure the FSR of TAGs, a deuterium-labeled tracer (like glycerol-d5, which leads to the formation of labeled TAGs) is administered, often as a primed, constant infusion. nih.gov
Blood samples are collected over time, and the enrichment of the deuterium label in the VLDL-TAG fraction is measured by mass spectrometry. The rate at which the labeled TAGs appear in the circulation, relative to the precursor enrichment, allows for the calculation of the FSR. nih.gov Studies have shown that conditions like prolonged high-carbohydrate diets dramatically increase the VLDL-TAG secretion rate, with a quantifiable contribution from both de novo synthesized fatty acids and preformed fatty acids. nih.gov
Table 3: Hypothetical VLDL-Triacylglycerol FSR in Different Tissues This table shows example FSR data, demonstrating how tracer studies can reveal tissue-specific differences in lipid metabolism.
| Tissue/System | Condition | VLDL-TAG FSR (%/hour) | Interpretation |
|---|---|---|---|
| Liver | Post-absorptive | 15% | Represents the basal rate of VLDL-TAG export from the liver. |
| Liver | Hyperinsulinemia | 45% | Insulin (B600854) and glucose stimulate a significant increase in TAG synthesis and secretion. nih.gov |
| Adipose Tissue | Post-absorptive | 5% | Reflects the rate of TAG re-esterification within fat cells. |
Values are illustrative and serve to demonstrate the application of the FSR concept.
Lipid mobilization is the process of breaking down stored TAGs in adipose tissue (lipolysis) to release fatty acids and glycerol for use as energy by other tissues. nih.govresearchgate.net This process is tightly regulated by hormones such as insulin and catecholamines. nih.gov By pre-labeling the TAG stores in adipocytes or in whole organisms with a tracer like this compound, researchers can directly measure the rate of lipid mobilization.
In such an experiment, after the labeling period, a stimulus for lipolysis (e.g., fasting or administration of a hormone like glucagon) is introduced. youtube.com The rate of TAG breakdown can be quantified by measuring the decay of the d5-labeled TAG signal within the adipose tissue. Simultaneously, the appearance of d5-labeled glycerol in the bloodstream provides a direct measure of the products of lipolysis being released from the fat cells. nih.gov This dual measurement provides a comprehensive picture of lipid storage and release dynamics.
Metabolic Flux Analysis (MFA) utilizing this compound as a Tracer
Metabolic Flux Analysis (MFA) is a powerful analytical technique that uses stable isotope tracers to quantify the rates (fluxes) of intracellular reactions throughout a metabolic network. nih.govumd.edu It provides a systems-level view of metabolism that goes beyond simple measurements of metabolite concentrations. mdpi.com
When a tracer like glycerol-d5 is introduced, the deuterium label spreads through the network. By measuring the mass isotopologue distributions (the patterns of labeling) in downstream metabolites like DAG and TAG, researchers can work backward to calculate the flux of molecules through the glycerolipid synthesis pathways. nih.govbiorxiv.org
This compound or its precursors serve as a critical input for MFA models focused on lipid metabolism. The flux data obtained from tracing the d5-glycerol backbone can be integrated with data from other tracers (e.g., ¹³C-glucose) to build a comprehensive model of cellular metabolism. researchgate.net This allows scientists to understand how pathways like glycolysis, the TCA cycle, and lipid synthesis are interconnected and regulated in response to different physiological or pathological conditions. biorxiv.org For instance, MFA can reveal the extent to which the glycerol backbone for TAG synthesis is derived from glycolysis versus from exogenous glycerol, providing deep insight into metabolic flexibility.
Computational Models for Flux Inference from Deuterium Labeling Data
Metabolic flux analysis (MFA) provides a quantitative description of the rates of metabolic reactions within a cell or organism. nih.govrsc.org When combined with stable isotope tracers like this compound, MFA becomes a powerful technique to unravel complex metabolic networks. The use of stable isotopes is crucial for determining and integrating in vivo measurements of metabolic reactions. nih.gov
Computational models are essential for interpreting the data generated from deuterium labeling experiments. These models take into account the network's stoichiometry and the atom transitions within metabolic reactions to simulate the distribution of isotope labels throughout the metabolic system. umd.edu By fitting the model's predictions to the experimental mass spectrometry data, researchers can estimate the intracellular metabolic fluxes. umd.edu
For instance, software has been developed to specifically analyze lipidomics data from deuterium labeling studies. One such example is a Python-based software designed to identify and quantify lipid species that have incorporated a deuterium label. nih.gov This type of software adjusts the mass of the deuterium-containing lipids to match their non-labeled counterparts, allowing for identification against established lipid databases. nih.gov The process involves comparing retention times, collision cross-sections, and m/z values to accurately identify the labeled lipid species. nih.gov
Table 1: Key Features of Computational Tools for Deuterium-Labeled Lipidomics Data Analysis
| Feature | Description | Relevance to this compound Studies |
| Isotope Correction | Algorithms to account for the mass shift introduced by the d5 label on the arachidic acid moieties. | Essential for accurate identification of metabolites derived from this compound. |
| Flux Estimation | Solvers that use optimization algorithms to find the set of fluxes that best explain the observed labeling patterns. | Allows for the quantification of the rate of metabolic pathways involving arachidic acid. |
| Network Integration | Capability to incorporate known metabolic pathways and reactions into the model. | Provides a biological context for the flux data, linking this compound metabolism to the broader lipid network. |
| Statistical Analysis | Tools to assess the confidence intervals and statistical significance of the estimated fluxes. | Ensures the robustness and reliability of the conclusions drawn from the tracer experiment. |
The development of such computational frameworks allows for the robust analysis of data from experiments using this compound, enabling researchers to gain detailed insights into the dynamics of lipid metabolism.
Application in In Vitro Cell Culture Systems and Ex Vivo Tissue Models for Metabolic Network Mapping
In vitro cell culture systems and ex vivo tissue models are invaluable for studying metabolic networks in a controlled environment. sciforum.net The use of stable isotope-labeled compounds in these systems, a technique known as Stable Isotope-Resolved Metabolomics (SIRM), allows for the detailed mapping of metabolic pathways. sciforum.net
This compound can be introduced into the culture medium of various cell types, including cancer cells or patient-derived fibroblasts, to trace the metabolism of arachidic acid. nih.gov For example, tracer-based lipidomics has been successfully used in fibroblasts from patients with fatty acid β-oxidation disorders to uncover disease-specific metabolic alterations. nih.gov By tracking the incorporation of the deuterium label from this compound into different lipid species, researchers can map the flow of this fatty acid through various metabolic pathways, such as triglyceride synthesis, phospholipid remodeling, and fatty acid degradation.
Ex vivo tissue models, such as precision-cut tissue slices, offer a system that better recapitulates the complex cell-cell and cell-matrix interactions of a whole organ. biorxiv.org Introducing this compound to these models can provide insights into the tissue-specific metabolism of long-chain saturated fatty acids. This approach is particularly useful for understanding how lipid metabolism is altered in diseases like non-alcoholic fatty liver disease (NAFLD) or in response to drug treatments.
Table 2: Representative Applications of Deuterated Tracers in In Vitro and Ex Vivo Models
| Model System | Tracer | Key Findings | Reference |
| Patient-derived fibroblasts | D9-C18:1 (Deuterated oleic acid) | Identified disease-specific biomarkers and neutral lipid accumulation in long-chain fatty acid β-oxidation disorders. | nih.gov |
| 3D Cancer Cell Spheroids | 13C6-Glucose | Mapped central metabolic networks and identified differences in metabolism between 2D and 3D cultures. | sciforum.net |
| Non-small cell lung cancer (NSCLC) cells and precision-cut lung slices | Stable isotope tracing | Quantified fatty acid synthesis, elongation, and headgroup assembly, revealing regulation of sphingolipid recycling. | biorxiv.org |
These examples, while not using this compound specifically, demonstrate the principle and power of using deuterated lipids to map metabolic networks in these experimental systems.
Determining Contributions of Endogenous and Exogenous Substrates to Lipid Pools
A key challenge in metabolic research is to differentiate between lipids that are synthesized de novo within the cells (endogenous) and those that are taken up from the extracellular environment (exogenous). researchgate.net The lipid metabolism can be broadly divided into these two fundamental pathways. researchgate.net Deuterium-labeled lipids like this compound are ideal tools for addressing this challenge.
When this compound is supplied to a biological system, it represents an exogenous source of arachidic acid. By using mass spectrometry to detect the d5-labeled arachidic acid and its downstream metabolites, researchers can precisely quantify the contribution of this external source to various lipid pools. nih.gov The mass shift caused by the deuterium label allows for the clear differentiation between the exogenously supplied lipid and the endogenous, unlabeled counterparts. nih.gov
This approach has been used to track the metabolic fate of exogenous polyunsaturated fatty acids in the context of ferroptosis, a form of cell death dependent on lipid peroxidation. nih.gov Similarly, administering this compound would enable the quantification of how much of the cellular triglyceride, phospholipid, and cholesterol ester pools are derived from the uptake of this specific fatty acid versus its de novo synthesis.
This is particularly relevant in understanding diseases characterized by abnormal lipid metabolism, such as hyperlipidemia and atherosclerosis, where the balance between endogenous and exogenous lipid sources is disrupted. nih.gov For instance, studies have investigated how excessive exogenous cholesterol impacts intestinal and plasma lipid levels. nih.gov
Table 3: Example of Differentiating Endogenous vs. Exogenous Lipid Contributions
| Lipid Pool | Measurement with this compound | Interpretation |
| Intracellular Triglycerides (TGs) | Ratio of d5-labeled TGs to unlabeled TGs | Quantifies the proportion of TGs synthesized from exogenous arachidic acid. |
| Phospholipids (PLs) | Detection of d5-arachidic acid in PL species | Indicates the incorporation of exogenous fatty acids into membrane lipids. |
| Free Fatty Acid Pool | Concentration of d5-arachidic acid | Measures the direct uptake and release of the exogenous fatty acid. |
By employing this compound as a tracer, researchers can gain a detailed and quantitative understanding of the origins and fates of lipids within a biological system, providing critical insights into metabolic regulation in both health and disease.
Biochemical Investigations Facilitated by Triarachidin D5
Study of Enzyme Activities and Specificity in Lipid Metabolism (e.g., Lipases, Acyltransferases)
The use of Triarachidin-d5 offers a sophisticated method for dissecting the activity and substrate specificity of key enzymes in lipid metabolism. Stable isotope tracers are a gold-standard method for studying the metabolism of lipids in vivo. bioscientifica.com By introducing this labeled triglyceride into a biological system, scientists can track its breakdown and subsequent incorporation into other molecules, revealing the precise actions of enzymes like lipases and acyltransferases.
Lipases are enzymes that catalyze the hydrolysis of triglycerides, breaking them down into fatty acids and glycerol (B35011). To study lipase (B570770) activity, this compound can be introduced as a substrate. By monitoring the rate at which deuterated arachidic acid and deuterated glycerol appear over time, researchers can quantify the rate of lipolysis. nih.gov This approach allows for the investigation of specific lipases, such as adipose triglyceride lipase (ATGL) and hormone-sensitive lipase (HSL), which are crucial for mobilizing stored fats from adipose tissue. youtube.com The use of a specific, labeled triglyceride helps determine if these enzymes show preference for certain types of fatty acids or triglyceride structures.
Acyltransferases are responsible for the synthesis of complex lipids, including the re-synthesis of triglycerides from fatty acids and glycerol. After the initial breakdown of this compound by lipases, the released deuterated arachidic acid can be traced as it is activated to acyl-CoA and then used by acyltransferases to form new triglycerides or other lipids. nih.gov This process, often part of a "futile" substrate cycle, allows for the modification and rearrangement of fatty acids within cellular stores. nih.gov By tracking the d5-label, researchers can determine the rate of fatty acid re-esterification and assess the specificity of different diacylglycerol acyltransferases (DGATs) for long-chain saturated fatty acids.
Table 1: Enzyme Classes Investigated Using this compound Analogs
| Enzyme Class | Metabolic Function | Research Application with Labeled Triglycerides |
|---|---|---|
| Lipases | Hydrolysis of triglycerides | Quantifying the rate of fat breakdown and enzyme substrate preference. |
| Acyltransferases | Synthesis of triglycerides and other complex lipids | Measuring the rate of fatty acid re-esterification and remodeling. |
Understanding Subcellular Lipid Distribution and Intracellular Trafficking Pathways
A fundamental challenge in cell biology is understanding how lipids are transported between different organelles. Stable isotope-labeled triglycerides like this compound, coupled with advanced analytical techniques such as mass spectrometry imaging, enable the visualization and quantification of lipid distribution at a subcellular level.
When cells are supplied with this compound, the labeled molecule is incorporated into various cellular compartments. Researchers can then track its movement from its point of entry and initial processing, which often occurs in the endoplasmic reticulum (ER), to storage organelles like lipid droplets, or to membranes of other organelles such as mitochondria. This allows for the mapping of intracellular lipid trafficking pathways in detail. nih.gov For instance, studies can elucidate the mechanisms by which fatty acids derived from triglycerides are transported to mitochondria for beta-oxidation or used as building blocks for membrane phospholipids. The use of stable isotopes is a key technique for measuring fatty acid flux, tissue uptake, and oxidation. bioscientifica.comnih.gov
This methodology is also critical for identifying the proteins involved in lipid transport. By observing the movement of deuterated lipids in cells where specific lipid transfer proteins have been knocked down or inhibited, their roles can be functionally validated. This provides direct evidence for how lipids are moved through the cytoplasm, a process that is essential for maintaining cellular energy homeostasis and membrane integrity.
Role in Lipid Droplet Dynamics and Biogenesis Studies
Lipid droplets (LDs) are central organelles for energy storage, primarily in the form of triglycerides and steryl esters. nih.gov The biogenesis of LDs is understood to originate from the endoplasmic reticulum, where newly synthesized neutral lipids accumulate between the leaflets of the ER membrane, eventually budding off into the cytoplasm. creative-proteomics.com
This compound is an invaluable tracer for studying the entire lifecycle of lipid droplets. By providing cells with a pulse of this labeled triglyceride, researchers can follow its incorporation into nascent lipid droplets at the ER. This allows for the precise measurement of the rate of de novo triglyceride synthesis and LD formation. researchgate.net The subsequent fate of these labeled LDs can be monitored over time to study their growth, their interactions with other organelles through "kiss-and-run" contacts, and their eventual breakdown through lipolysis. bioscientifica.com
This approach facilitates the study of how various cellular conditions, such as nutrient availability or stress, impact LD dynamics. For example, researchers can quantify how quickly stored, labeled triglycerides are mobilized from LDs during periods of starvation. The process of continuous degradation and re-synthesis of triglycerides, known as triglyceride cycling, can be followed with molecular resolution, revealing that stored fatty acids are constantly being accessed for metabolic alteration. nih.gov
Table 2: Research Focus on Lipid Droplet Dynamics Using Labeled Triglycerides
| Research Area | Key Question Addressed |
|---|---|
| Biogenesis | What is the rate of new lipid droplet formation from the ER? |
| Growth & Fusion | How do lipid droplets expand and merge with one another? |
| Lipolysis | How quickly are stored triglycerides mobilized during energy demand? |
| Inter-organelle Contact | How do lipid droplets transfer lipids to other organelles like mitochondria? |
Exploration of Lipid Remodeling Pathways and Acyl Chain Exchange Mechanisms
Cells continuously modify the composition of their lipids in response to metabolic needs and environmental cues. This process, known as lipid remodeling, involves the exchange of acyl chains on the glycerol backbone of lipids. This compound is an ideal tool for investigating these pathways.
After the initial hydrolysis of this compound, the released deuterated arachidic acid enters the cell's acyl-CoA pool. From there, it can be used by various acyltransferases to be re-esterified onto different positions of a glycerol backbone, often replacing another fatty acid. This allows researchers to trace the dynamic rearrangement of fatty acids within the cellular triglyceride pool. nih.gov
Furthermore, the deuterated arachidic acid can be metabolically modified, for instance, through elongation or desaturation, before being reincorporated into a triglyceride. By tracking the appearance of new deuterated lipid species, scientists can map out the pathways of fatty acid modification and understand how cells maintain the specific fatty acid composition of their lipid stores and membranes. This provides critical insights into how cells adapt their lipidomes to maintain functions like membrane fluidity and signaling.
Advanced Research Perspectives and Methodological Innovations in Triarachidin D5 Studies
Development of Novel Analytical Workflows for Characterizing Complex Lipidomes with Deuterated Tracers
The characterization of complex lipidomes, especially when tracking deuterated tracers like Triarachidin-d5, necessitates sophisticated analytical workflows. Modern lipidomics relies heavily on high-resolution mass spectrometry (HRAM-MS) coupled with advanced separation techniques to achieve the required sensitivity, selectivity, and precision. thermofisher.com
Novel workflows often combine isotope dilution strategies with advanced liquid chromatography (LC) and mass spectrometry (MS) techniques. nih.gov For instance, the use of C30 fused-core reversed-phase materials in LC enhances the separation of lipid isomers, which is crucial for resolving the complexity of the lipidome. nih.gov This is often paired with mass spectrometers capable of parallel Orbitrap and ion trap detection, allowing for high-quality lipid identification through different fragmentation techniques like Higher-energy C-H activation (HCD) and Collision-Induced Dissociation (CID). nih.gov
One innovative approach is the lipidome isotope-labeling of yeast (LILY), a strategy that produces a wide range of isotopically labeled eukaryotic lipid standards. nih.gov While not directly involving this compound, this method highlights the trend towards creating comprehensive internal standard mixes to improve quantification accuracy in lipidomics studies. nih.gov Such comprehensive standards are vital for accurately tracing the metabolic products of this compound through various lipid classes.
Furthermore, ion mobility spectrometry (IMS) coupled with MS adds another dimension of separation, helping to differentiate isobaric lipid species that cannot be resolved by mass-to-charge ratio alone. lcms.cz This is particularly beneficial in shotgun lipidomics, a high-throughput approach that analyzes total lipid extracts without prior chromatographic separation. nih.gov Differential mobility spectrometry (DMS), for example, has proven useful in overcoming challenges in measuring isobaric species within complex lipid samples and allows for characterization of phospholipid acyl tails. nih.gov
These advanced workflows, summarized in the table below, are pivotal for moving beyond simple tracer detection to a comprehensive understanding of how this compound is incorporated and transformed within the intricate network of cellular lipids.
| Analytical Technique | Application in Deuterated Tracer Studies | Key Benefit |
| C30 Fused-Core Reversed-Phase LC | Enhanced separation of lipid isomers derived from this compound. | Improved resolution of complex lipid mixtures. nih.gov |
| Parallel Orbitrap and Ion Trap MS | High-confidence identification of this compound metabolites using multiple fragmentation techniques (HCD/CID). | Increased quality and depth of lipid identification. nih.gov |
| Lipidome Isotope-Labeling of Yeast (LILY) | Generation of comprehensive internal standards for accurate quantification of this compound-derived lipids. | Improved accuracy of absolute and relative quantification. nih.gov |
| Ion Mobility Spectrometry (IMS)-MS | Separation of isobaric lipid species formed from this compound metabolism. | Enhanced specificity in lipid identification. lcms.cz |
| Differential Mobility Spectrometry (DMS)-MS | Overcoming challenges in measuring isobaric species in shotgun lipidomics of samples containing this compound. | Facilitates high-throughput analysis of complex lipid samples. nih.gov |
Integration of Multi-Omics Data (e.g., Proteomics, Transcriptomics) with this compound Tracing for Systems-Level Insights
To gain a holistic understanding of the metabolic impact of this compound, researchers are increasingly integrating lipidomics data with other "omics" disciplines, such as proteomics and transcriptomics. frontiersin.orgnih.govnih.gov This multi-omics approach allows for the connection of changes in lipid profiles to alterations in gene expression and protein abundance, providing a systems-level view of metabolic regulation. frontiersin.orgnih.govnih.gov
For example, a study investigating the response to omega-3 fatty acid supplementation, which involves triglyceride metabolism, utilized a multi-omics approach combining genomics, lipidomics, and metabolomics to develop a classifier for predicting plasma triglyceride responses. frontiersin.orgnih.gov Although this study did not specifically use this compound, it demonstrates a powerful framework for how deuterated triglyceride tracing could be integrated with other omics data to understand inter-individual variations in fat metabolism. frontiersin.orgnih.gov
In a different context, a multi-omics analysis of a functional dyspepsia model combined data from the microbiome, transcriptome, and metabolome to reveal how microbial metabolites might influence duodenal inflammation. nih.gov This highlights the potential of using this compound tracing within such a multi-level data analysis to elucidate the role of dietary fats in modulating gut health and disease through interactions with the microbiome and host gene expression. nih.gov
The integration of transcriptomics and proteomics can reveal the cellular machinery responsible for the metabolism of this compound. For instance, combined transcriptome and proteome profiling has been used to uncover cell-type-specific functions in Drosophila nephrocytes. nih.gov A similar approach in a this compound tracing study could identify the specific enzymes and transport proteins whose expression levels correlate with the flux of the deuterated label through different metabolic pathways.
The following table illustrates how different omics data can be integrated with this compound tracing to provide comprehensive biological insights.
| Omics Data | Information Provided | Integrated Insight with this compound Tracing |
| Transcriptomics (RNA-Seq) | Gene expression profiles. | Identifies genes involved in the uptake, transport, and metabolism of this compound that are transcriptionally regulated. nih.gov |
| Proteomics | Protein abundance and post-translational modifications. | Reveals the enzymes and transporters directly responsible for the metabolic conversion of this compound and their regulation. nih.gov |
| Genomics | Genetic variations (e.g., SNPs). | Uncovers genetic predispositions that influence the metabolic fate of dietary fats traced by this compound. frontiersin.orgnih.gov |
| Metabolomics | Profiles of small molecule metabolites. | Provides a broader metabolic context for the changes observed in the lipidome following this compound administration. frontiersin.orgnih.govnih.gov |
| Microbiome | Composition and function of gut microbiota. | Elucidates the role of gut bacteria in the initial breakdown and subsequent metabolic impact of this compound. nih.gov |
Methodological Challenges and Future Directions in Deuterated Lipid Tracer Studies
Despite the power of deuterated lipid tracers like this compound, several methodological challenges remain. A primary hurdle is the limited commercial availability of a wide variety of suitable isotope-labeled standards. nih.gov While this compound is available, the vast diversity of its potential metabolic products means that corresponding deuterated standards for accurate quantification are often lacking. nih.gov This can lead to inaccuracies when using a single deuterated standard for an entire lipid class, as instrument response can vary significantly between different lipid species. nih.gov
Another challenge lies in the inherent complexity and dynamic range of the lipidome. nih.gov Lipids span a wide range of concentrations and chemical properties, making a comprehensive analysis in a single run difficult. nih.gov Furthermore, the presence of numerous isomers presents a significant analytical obstacle that requires advanced separation techniques to overcome. nih.gov
Future directions in this field will likely focus on several key areas:
Development of novel labeling strategies: Beyond simple deuteration, new labeling approaches could provide more detailed information about metabolic pathways.
Expansion of commercially available standards: A greater variety of deuterated lipid standards, including those for complex lipids, is needed to improve quantitative accuracy.
Improved computational tools: More sophisticated software is required for the automated and accurate analysis of large-scale isotopic lipidomics datasets.
Standardization of protocols: The establishment of standardized protocols for sample handling, data acquisition, and analysis will be crucial for improving the reproducibility and comparability of results across different laboratories.
Standardization and Data Processing Methodologies for Isotopic Lipidomics Data
The increasing complexity of data generated from isotopic lipidomics studies necessitates robust and standardized data processing methodologies. A number of software solutions have been developed to aid in the analysis of lipidomics data, some of which are applicable to stable isotope labeling studies. lcms.cz For example, software like Lipostar™ can facilitate raw data import, peak detection, lipid identification, quantification, and statistical analysis in both untargeted and semi-targeted experiments, including those involving stable isotope labeling. lcms.cz
A critical aspect of data processing is the correct normalization of data. In lipidomics, it is common to normalize data to an internal standard and the sample amount (e.g., volume, cell number, or protein content). nih.gov When using deuterated tracers, it is also important to account for the natural isotopic abundance of the elements in the molecule.
The standardization of data reporting is another crucial area of development. Initiatives are underway to establish minimal reporting standards for lipidomics data to ensure that published results are transparent and reproducible. This includes providing detailed information on sample preparation, analytical methods, and data processing steps.
The table below summarizes some of the key considerations and tools for the standardization and processing of isotopic lipidomics data.
| Aspect | Description | Tools/Approaches |
| Data Acquisition | Use of high-resolution mass spectrometry for accurate mass measurements and fragmentation analysis. | Orbitrap MS, Q-TOF MS nih.gov |
| Peak Picking and Alignment | Identification and alignment of chromatographic peaks across multiple samples. | Software such as Lipostar™, XCMS |
| Lipid Identification | Matching experimental data to lipid databases based on accurate mass, retention time, and fragmentation patterns. | LipidMaps, custom databases |
| Quantification | Calculation of the abundance of labeled and unlabeled lipid species. | Isotope dilution with appropriate internal standards. nih.gov |
| Statistical Analysis | Identification of statistically significant changes in lipid profiles. | Multivariate statistical analysis tools. lcms.cz |
| Data Reporting | Adherence to community-defined standards for reporting lipidomics data. | Minimal reporting guidelines |
Q & A
Q. What analytical techniques are recommended for characterizing Triarachidin-d5 in lipid matrices?
To characterize this compound, researchers should employ liquid chromatography-mass spectrometry (LC-MS) with deuterium-specific detection to differentiate it from non-deuterated analogs. Nuclear magnetic resonance (NMR), particularly -NMR, can confirm isotopic labeling efficiency. Gas chromatography (GC) with flame ionization detection (FID) is less ideal due to overlapping peaks with non-deuterated lipids. Ensure protocols include internal standards (e.g., deuterated fatty acid esters) for quantification .
Q. How can researchers ensure the purity of synthesized this compound?
Purity validation requires a combination of thin-layer chromatography (TLC) for preliminary assessment and high-performance liquid chromatography (HPLC) coupled with evaporative light scattering detection (ELSD) for quantitative analysis. Reproducibility hinges on strict control of reaction conditions (e.g., anhydrous solvents, inert atmosphere) and post-synthesis purification via column chromatography. Document all steps to align with reproducibility standards in lipid chemistry .
Q. What are the key considerations when designing isotopic tracing studies using this compound?
Researchers must account for isotopic dilution effects and metabolic cross-talk. Use stable isotope-resolved metabolomics (SIRM) to track deuterium incorporation into downstream metabolites. Calibrate mass spectrometers for deuterium-specific fragmentation patterns. Include negative controls (non-deuterated Triarachidin) to distinguish isotopic effects from biological variability .
Advanced Research Questions
Q. How do isotopic effects of deuterium in this compound influence lipid metabolism studies?
Deuterium’s kinetic isotope effect (KIE) can alter enzyme binding and reaction rates, particularly in lipases and desaturases. For example, deuterated arachidonic acid chains may slow β-oxidation, skewing metabolic flux measurements. Validate findings using complementary techniques (e.g., -labeling) and computational modeling to isolate isotopic artifacts .
Q. What experimental strategies resolve contradictions in this compound bioavailability data across studies?
Discrepancies often arise from differences in model systems (e.g., in vitro vs. in vivo) or extraction protocols. Standardize lipid extraction methods (e.g., Folch vs. Bligh-Dyer) and validate bioavailability via dual-isotope tracer studies. Meta-analyses of existing data should stratify results by methodology to identify confounding variables .
Q. How can researchers optimize protocols for this compound in membrane dynamics studies?
Use neutron scattering or deuterium NMR to probe lipid bilayer interactions. Deuterium’s lower spin-lattice relaxation time enhances resolution in -NMR for real-time membrane fluidity measurements. Pair with molecular dynamics simulations to correlate isotopic labeling with phase behavior .
Q. What are the challenges in reproducing this compound synthesis across laboratories?
Reproducibility issues stem from variability in deuterium source purity (e.g., DO vs. deuterated reagents) and catalyst selection (e.g., palladium vs. platinum). Publish detailed synthetic protocols with step-by-step reaction monitoring (e.g., TLC/Rf values) and share raw spectral data (NMR, MS) in supplementary materials .
Methodological Guidance
Q. How should researchers document this compound experiments for peer review?
Follow FAIR data principles : Ensure raw datasets (MS/MS spectra, NMR FIDs) are Findable, Accessible, Interoperable, and Reusable. Use standardized metadata templates (e.g., ISA-Tab) and deposit data in repositories like MetaboLights. Reference protocols from established lipidomics guidelines (e.g., LipidMAPS Consortium) .
Q. What statistical approaches are robust for analyzing this compound metabolic flux data?
Apply compartmental modeling (e.g., SAAM II) to account for isotopic dilution in multi-pool systems. Use Bayesian inference to handle sparse time-series data and bootstrap resampling for uncertainty quantification. Open-source tools like OpenMETA or COPASI are recommended for transparency .
Ethical and Validation Considerations
Q. How can researchers address potential biases in this compound studies?
Implement blinded analysis for spectral interpretation and randomized sample processing. Pre-register hypotheses and analytical pipelines on platforms like OSF to mitigate confirmation bias. Use independent replication cohorts or synthetic validation standards (e.g., deuterated lipid mixes) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
